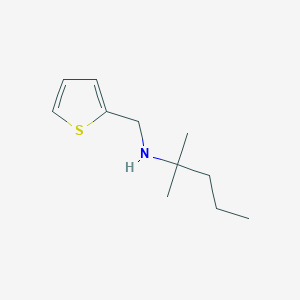
(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine
Übersicht
Beschreibung
(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is a useful research compound. Its molecular formula is C11H19NS and its molecular weight is 197.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is a compound characterized by its unique structural features, including a branched alkyl group and a thiophene ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antidepressant, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₉NS, with a molecular weight of 197.34 g/mol. The structure consists of a branched alkyl chain linked to a thiophene ring via a methylamine group. This unique combination may impart specific chemical properties that contribute to its biological activities.
Antidepressant Activity
Many amines are known for their mood-enhancing properties. Compounds with similar structures to this compound have shown promise in preclinical studies for their potential antidepressant effects. For instance, secondary amines often interact with neurotransmitter systems, which are crucial for mood regulation.
Antimicrobial Properties
Research indicates that derivatives of thiophene-containing compounds exhibit antimicrobial activity against various pathogens. The presence of the thiophene moiety in this compound may enhance its efficacy against bacteria and fungi, making it a candidate for further investigation in antimicrobial applications.
Neuroprotective Effects
Certain analogs of this compound have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. These studies suggest that compounds like this compound could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions such as Alzheimer's and Parkinson's diseases.
Synthesis Methods
The synthesis of this compound can be approached through several methods, emphasizing the importance of controlling reaction conditions to achieve optimal yields and purity. Common methods include:
- Direct Amine Synthesis : Utilizing alkyl halides and thiophene derivatives in nucleophilic substitution reactions.
- Multi-step Synthesis : Employing various coupling reactions to construct the desired amine structure while ensuring functional group compatibility .
Case Studies
Several studies have investigated the biological activity of similar compounds:
-
Antidepressant Efficacy : A study demonstrated that a structurally related compound exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant properties.
Compound IC50 (nM) Mechanism Compound A 50 Serotonin reuptake inhibitor Compound B 75 Dopamine receptor antagonist -
Antimicrobial Activity : Another study evaluated the effectiveness of thiophene derivatives against Staphylococcus aureus and found that certain modifications enhanced their antibacterial activity.
Compound Zone of Inhibition (mm) Compound C 15 Compound D 20 - Neuroprotective Studies : Research on neuroprotective agents highlighted that compounds with similar structures could reduce neuronal cell death in vitro by modulating oxidative stress pathways.
Eigenschaften
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS/c1-4-7-11(2,3)12-9-10-6-5-8-13-10/h5-6,8,12H,4,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRGDTRBNKCBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















